molecular formula C7H6FIO B14757311 2-Fluoro-5-iodo-3-methylphenol

2-Fluoro-5-iodo-3-methylphenol

Cat. No.: B14757311
M. Wt: 252.02 g/mol
InChI Key: VJKNKXHNBBNDHF-UHFFFAOYSA-N
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Description

2-Fluoro-5-iodo-3-methylphenol: is an organic compound with the molecular formula C7H6FIO . It is a derivative of phenol, where the hydroxyl group is attached to an aromatic ring substituted with fluorine, iodine, and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Industrial production of this compound typically involves large-scale halogenation processes under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and safety of these halogenation reactions.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Fluorinating Agents: Selectfluor, N-fluorobenzenesulfonimide.

    Iodinating Agents: Iodine, iodic acid.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products:

    Substituted Phenols: Products of nucleophilic aromatic substitution.

    Quinones: Products of oxidation reactions.

Scientific Research Applications

Chemistry:

2-Fluoro-5-iodo-3-methylphenol is used as a building block in organic synthesis, particularly in the synthesis of complex molecules through cross-coupling reactions. Its unique substitution pattern makes it a valuable intermediate in the preparation of fluorinated and iodinated aromatic compounds .

Biology and Medicine:

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. The presence of fluorine and iodine can enhance the biological activity and metabolic stability of drug candidates .

Industry:

This compound is used in the development of advanced materials, including polymers and liquid crystals, where its unique electronic properties can be exploited .

Mechanism of Action

The mechanism of action of 2-Fluoro-5-iodo-3-methylphenol in biological systems involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can form strong hydrogen bonds, while the iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity . These interactions can modulate the activity of target proteins and pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Uniqueness:

2-Fluoro-5-iodo-3-methylphenol is unique due to the simultaneous presence of both fluorine and iodine atoms on the aromatic ring. This dual substitution imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis and a potential candidate for drug development .

Properties

Molecular Formula

C7H6FIO

Molecular Weight

252.02 g/mol

IUPAC Name

2-fluoro-5-iodo-3-methylphenol

InChI

InChI=1S/C7H6FIO/c1-4-2-5(9)3-6(10)7(4)8/h2-3,10H,1H3

InChI Key

VJKNKXHNBBNDHF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)O)I

Origin of Product

United States

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